
3-(2,4-Dimethylphenyl)-6-(piperazin-1-yl)pyridazine
Vue d'ensemble
Description
3-(2,4-Dimethylphenyl)-6-(piperazin-1-yl)pyridazine is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been found to exhibit various biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
Applications De Recherche Scientifique
Role in Dipeptidyl Peptidase IV Inhibition
Compounds related to 3-(2,4-Dimethylphenyl)-6-(piperazin-1-yl)pyridazine, specifically those containing piperazine, pyridine, and pyridazine moieties, have been investigated for their role in inhibiting Dipeptidyl Peptidase IV (DPP IV). DPP IV inhibitors are significant in the treatment of type 2 diabetes mellitus by promoting insulin secretion through the inhibition of incretin degradation. This therapeutic application underscores the potential of such compounds in diabetes research and treatment strategies (Mendieta, Tarragó, & Giralt, 2011).
Pharmacological Activities in Arylpiperazine Derivatives
Arylpiperazine derivatives, a category to which 3-(2,4-Dimethylphenyl)-6-(piperazin-1-yl)pyridazine is related, have been extensively studied for their diverse pharmacological effects, especially in the treatment of depression, psychosis, and anxiety. These compounds undergo extensive metabolism and have shown various serotonin receptor-related effects. Understanding the disposition and metabolism of such derivatives can provide insights into developing new therapeutic agents with improved efficacy and safety profiles (Caccia, 2007).
Antitumor and Antibacterial Properties
Pyridopyridazine derivatives, which share structural similarities with 3-(2,4-Dimethylphenyl)-6-(piperazin-1-yl)pyridazine, exhibit a broad spectrum of biological activities, including antitumor and antibacterial effects. These compounds have been identified as selective inhibitors of various enzymes and receptors, which makes them valuable in the development of novel therapeutic agents for cancer and bacterial infections (Wojcicka & Nowicka-Zuchowska, 2018).
Development of Novel Drug Candidates
The diversity of heterocyclic N-oxide molecules, including those derived from pyridazine, highlights their potential in organic synthesis, catalysis, and drug applications. Compounds with such structural frameworks have shown promising anticancer, antibacterial, and anti-inflammatory activities, thereby serving as important leads in drug discovery and development processes (Li et al., 2019).
Propriétés
IUPAC Name |
3-(2,4-dimethylphenyl)-6-piperazin-1-ylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-12-3-4-14(13(2)11-12)15-5-6-16(19-18-15)20-9-7-17-8-10-20/h3-6,11,17H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJODEAGIXPQYLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCNCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethylphenyl)-6-(piperazin-1-yl)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



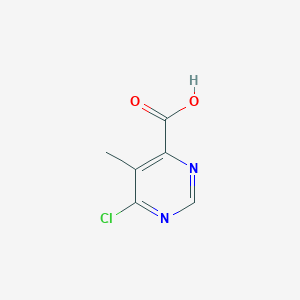
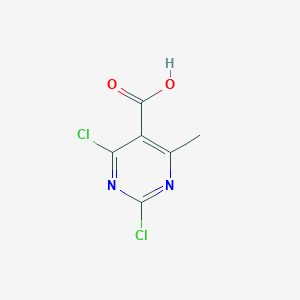
![Octahydro-1h-pyrrolo[3,4-c]pyridine](/img/structure/B3168921.png)

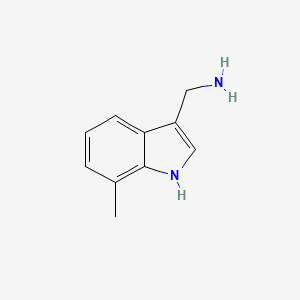
![2-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine](/img/structure/B3168953.png)

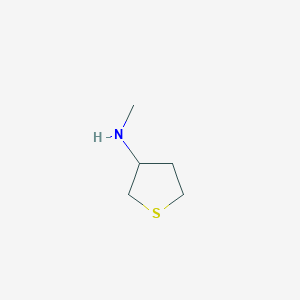

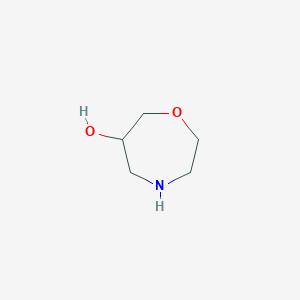
![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid](/img/structure/B3169008.png)
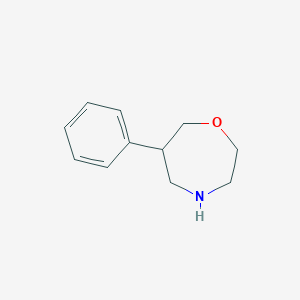

![2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B3169024.png)